molecular formula C4H5BN2O2 B108616 5-Pyrimidinylboronic acid CAS No. 109299-78-7

5-Pyrimidinylboronic acid

Cat. No. B108616
CAS RN: 109299-78-7
M. Wt: 123.91 g/mol
InChI Key: HZFPPBMKGYINDF-UHFFFAOYSA-N
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Description

5-Pyrimidinylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It is an off-white powder and is one of the new heteroarylpyrimidine derivatives .


Synthesis Analysis

5-Pyrimidinylboronic acid can be synthesized from 5-Bromopyrimidine . It is also used in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

5-Pyrimidinylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 334.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 28.9±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 92.8±5.0 cm3 . It is soluble in ether, methanol, DMSO, and THF .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

5-Pyrimidinylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a coupling partner for various halides or triflates, facilitating the synthesis of complex organic molecules. This has profound implications in the development of pharmaceuticals and advanced materials.

Drug Discovery

The compound serves as a crucial intermediate in the synthesis of potential therapeutic agents . It’s particularly valuable in the development of HIV-1 protease inhibitors, which are essential for the treatment of HIV/AIDS. Additionally, it’s used in the creation of inhibitors targeting PDK1 and protein kinase CK2, which are implicated in cancer progression.

Catalysis

5-Pyrimidinylboronic acid: is involved in catalytic processes, particularly as a ligand in transition metal catalysis . Its role in enhancing the efficiency and selectivity of catalytic reactions is crucial for industrial processes, including the synthesis of fine chemicals and pharmaceuticals.

Bioprocessing

The compound finds applications in bioprocessing, where it’s used to modify biological molecules for various purposes . This includes the conjugation of drugs to antibodies for targeted drug delivery, which is a significant area of research in the development of more effective and less toxic cancer therapies.

Cell Culture and Transfection

In the field of cell biology, 5-Pyrimidinylboronic acid is used in cell culture and transfection protocols . It can be employed to introduce foreign DNA into cells, aiding in the study of gene function and the development of gene therapies.

Food and Beverage Industry

Lastly, this compound has potential applications in the food and beverage industry for the preservation and safety of products . Its antimicrobial properties can be harnessed to prevent spoilage and extend the shelf life of various food items.

Mechanism of Action

Target of Action

It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .

Mode of Action

5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 5-Pyrimidinylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Pyrimidinylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

Safety and Hazards

5-Pyrimidinylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

pyrimidin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPPBMKGYINDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383574
Record name 5-Pyrimidinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109299-78-7
Record name 5-Pyrimidinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinylboronic acid
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Synthesis routes and methods I

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
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Example 14
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title compounds
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24 mg
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Synthesis routes and methods II

Procedure details

In a manner similar to that described previously (Example 1, Steps 1-4 and Example 3, Step 4), compound 37G was subjected to the following sequence: hydantoin formation with (NH4)2CO3/KCN, hydrolysis with LiOH, methyl ester formation with SOCl2/MeOH, reduction with NaBH4, and cyclization with BrCN to provide (±)-37H (LCMS m/z 295/297, MH+). Final Suzuki coupling with pyrimidine-5-boronic acid afforded the title compound (±)-37. LCMS m/z 295 (MH+).
[Compound]
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compound 37G
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(NH4)2CO3 KCN
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methyl ester
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reactant
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SOCl2 MeOH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?

A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.

Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?

A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.

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